molecular formula C31H36F4N4O4S B1255541 Unii-FC2VW8ejd2

Unii-FC2VW8ejd2

Cat. No.: B1255541
M. Wt: 636.7 g/mol
InChI Key: DGEILIRHSDUTDK-XTEPFMGCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

UNII-FC2VW8ejd2 is a substance registered under the FDA’s Unique Ingredient Identifier (UNII) system, which provides a non-proprietary, unambiguous identifier for chemical substances .

Properties

Molecular Formula

C31H36F4N4O4S

Molecular Weight

636.7 g/mol

IUPAC Name

3-(1,1-dioxothiazinan-2-yl)-5-(ethylamino)-2-fluoro-N-[(2S,3R)-3-hydroxy-1-phenyl-4-[[3-(trifluoromethyl)phenyl]methylamino]butan-2-yl]benzamide

InChI

InChI=1S/C31H36F4N4O4S/c1-2-37-24-17-25(29(32)27(18-24)39-13-6-7-14-44(39,42)43)30(41)38-26(16-21-9-4-3-5-10-21)28(40)20-36-19-22-11-8-12-23(15-22)31(33,34)35/h3-5,8-12,15,17-18,26,28,36-37,40H,2,6-7,13-14,16,19-20H2,1H3,(H,38,41)/t26-,28+/m0/s1

InChI Key

DGEILIRHSDUTDK-XTEPFMGCSA-N

Isomeric SMILES

CCNC1=CC(=C(C(=C1)N2CCCCS2(=O)=O)F)C(=O)N[C@@H](CC3=CC=CC=C3)[C@@H](CNCC4=CC(=CC=C4)C(F)(F)F)O

Canonical SMILES

CCNC1=CC(=C(C(=C1)N2CCCCS2(=O)=O)F)C(=O)NC(CC3=CC=CC=C3)C(CNCC4=CC(=CC=C4)C(F)(F)F)O

Synonyms

GSK188909

Origin of Product

United States

Comparison with Similar Compounds

Critical Analysis of Research Methodologies

Comparative studies of UNII-coded compounds require rigorous characterization:

  • Structural Analysis : X-ray crystallography and NMR ensure molecular identity .
  • Functional Testing : Standardized assays (e.g., UL-94 for flammability, ISO 5660 for thermal stability) validate application-specific performance .
  • Regulatory Compliance : Concentration ranges and toxicological data must align with Annex VIII guidelines for mixtures .

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